2-(Aminomethyl)-6-methylpyrimidin-4-ol

Beschreibung

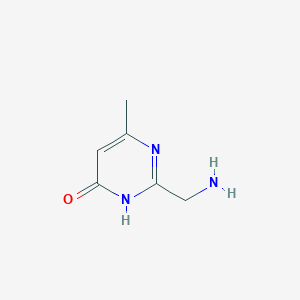

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-(aminomethyl)-4-methyl-1H-pyrimidin-6-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3O/c1-4-2-6(10)9-5(3-7)8-4/h2H,3,7H2,1H3,(H,8,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQUHWZJWGWWYGB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)NC(=N1)CN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

An In-depth Technical Guide to the Synthesis of 2-(Aminomethyl)-6-methylpyrimidin-4-ol

Introduction

Substituted pyrimidines are a cornerstone of modern drug discovery, appearing in a vast array of therapeutic agents. The title compound, 2-(aminomethyl)-6-methylpyrimidin-4-ol, incorporates key pharmacophoric features: a primary amine for potential salt formation and hydrogen bonding, and a pyrimidin-4-ol scaffold, which is a known bioisostere for a carboxylic acid. This unique combination makes it an attractive starting material for the synthesis of novel kinase inhibitors, receptor antagonists, and other biologically active molecules. This guide details two distinct, reliable, and scalable synthetic routes to this important intermediate, providing not only step-by-step protocols but also the scientific rationale behind the chosen methodologies.

Synthetic Strategy Overview

Two primary synthetic strategies are presented, each offering distinct advantages. Both routes begin with the well-established condensation of a substituted amidine with ethyl acetoacetate to construct the core pyrimidine ring.

-

Route A: The Chloromethyl Pathway. This route involves the initial synthesis of a 2-(chloromethyl)pyrimidine intermediate, followed by a nucleophilic substitution with a protected amine equivalent and subsequent deprotection. This pathway is advantageous when direct amination is challenging.

-

Route B: The Cyanomethyl Pathway. This alternative strategy focuses on the preparation of a 2-(cyanomethyl)pyrimidine intermediate, which is then reduced to the target primary amine. This route is often preferred for its high efficiency and the commercial availability of the necessary reagents.

Figure 1: Overview of the two synthetic pathways to 2-(aminomethyl)-6-methylpyrimidin-4-ol.

Route A: The Chloromethyl Pathway

This pathway is a robust method that proceeds in three key steps: pyrimidine ring formation, formation of a hexaminium salt via the Delepine reaction, and subsequent acid hydrolysis to yield the desired primary amine.

Step 1: Synthesis of 2-(Chloromethyl)-6-methylpyrimidin-4-ol

The initial and crucial step is the construction of the pyrimidine ring. This is achieved through the condensation of chloroacetamidine with ethyl acetoacetate. The reaction is typically carried out in the presence of a base, such as sodium ethoxide, which deprotonates the active methylene group of the ethyl acetoacetate, facilitating its nucleophilic attack on the amidine.

Protocol:

-

Preparation of Sodium Ethoxide Solution: In a flame-dried round-bottom flask equipped with a reflux condenser and a nitrogen inlet, dissolve sodium metal (1.0 eq.) in absolute ethanol (sufficient volume to dissolve) under a nitrogen atmosphere.

-

Reaction Mixture: To the freshly prepared sodium ethoxide solution, add ethyl acetoacetate (1.0 eq.) dropwise at room temperature. Stir the mixture for 30 minutes.

-

Addition of Chloroacetamidine: Add chloroacetamidine hydrochloride (1.0 eq.) portion-wise to the reaction mixture.

-

Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature and neutralize with a suitable acid (e.g., acetic acid). The resulting precipitate is collected by filtration, washed with cold ethanol, and dried under vacuum to afford 2-(chloromethyl)-6-methylpyrimidin-4-ol.

| Reagent/Parameter | Molar Ratio/Value | Notes |

| Ethyl Acetoacetate | 1.0 eq. | --- |

| Sodium | 1.0 eq. | Freshly cut, clean sodium is recommended. |

| Chloroacetamidine HCl | 1.0 eq. | Can be prepared from chloroacetonitrile. |

| Solvent | Absolute Ethanol | Must be anhydrous. |

| Temperature | Reflux | Typically around 78 °C. |

| Reaction Time | 4-6 hours | Monitor by TLC. |

Step 2: Formation of the Hexaminium Salt (Delepine Reaction)

The Delepine reaction provides a classic and efficient method for converting an alkyl halide to a primary amine via a hexaminium salt intermediate.[1] This step avoids the common issue of over-alkylation often encountered in direct amination with ammonia.

Protocol:

-

Reaction Setup: In a round-bottom flask, dissolve 2-(chloromethyl)-6-methylpyrimidin-4-ol (1.0 eq.) in a suitable solvent such as chloroform or acetonitrile.

-

Addition of Hexamine: Add hexamethylenetetramine (hexamine) (1.1 eq.) to the solution.

-

Reaction: Stir the mixture at room temperature or with gentle heating (40-50 °C) for 12-24 hours. The formation of the quaternary ammonium salt often results in its precipitation from the solution.

-

Isolation: Collect the precipitated hexaminium salt by filtration, wash with the reaction solvent, and dry under vacuum.

Step 3: Acid Hydrolysis of the Hexaminium Salt

The final step involves the acidic hydrolysis of the hexaminium salt to liberate the primary amine. This is typically achieved using a strong acid like hydrochloric acid.

Protocol:

-

Hydrolysis: Suspend the hexaminium salt (1.0 eq.) in a mixture of ethanol and concentrated hydrochloric acid.

-

Reflux: Heat the mixture to reflux for 2-4 hours. The hydrolysis of the salt will be evident by the dissolution of the solid.

-

Work-up: After cooling, the reaction mixture is typically neutralized with a base (e.g., sodium hydroxide solution) to a pH of ~9-10 to precipitate the free amine.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 2-(aminomethyl)-6-methylpyrimidin-4-ol.[2]

Route B: The Cyanomethyl Pathway

This alternative route offers an efficient synthesis through a nitrile intermediate, which is then reduced to the target amine. This pathway can be advantageous due to the often cleaner and higher-yielding nature of catalytic hydrogenation.

Figure 2: Workflow for the Cyanomethyl Pathway (Route B).

Step 1: Synthesis of 2-(Cyanomethyl)-6-methylpyrimidin-4-ol

Similar to Route A, this step involves the condensation of a substituted amidine, in this case, cyanoacetamidine, with ethyl acetoacetate.

Protocol:

-

Base Preparation: Prepare a solution of sodium ethoxide in absolute ethanol as described in Route A, Step 1.

-

Reaction Mixture: Add ethyl acetoacetate (1.0 eq.) to the sodium ethoxide solution and stir.

-

Amidine Addition: Add cyanoacetamidine (prepared from cyanoacetamide) (1.0 eq.) to the reaction mixture.

-

Reaction Conditions: Heat the mixture to reflux for 4-6 hours, monitoring by TLC.

-

Isolation: Upon completion, cool the reaction, neutralize with acetic acid, and collect the precipitated product by filtration. Wash the solid with cold ethanol and dry under vacuum.

| Reagent/Parameter | Molar Ratio/Value | Notes |

| Ethyl Acetoacetate | 1.0 eq. | --- |

| Sodium | 1.0 eq. | --- |

| Cyanoacetamidine | 1.0 eq. | Can be synthesized from cyanoacetamide.[3] |

| Solvent | Absolute Ethanol | Anhydrous conditions are crucial. |

| Temperature | Reflux | ~78 °C. |

| Reaction Time | 4-6 hours | Monitor by TLC. |

Step 2: Catalytic Reduction of 2-(Cyanomethyl)-6-methylpyrimidin-4-ol

The reduction of the nitrile group to a primary amine is a well-established transformation. Catalytic hydrogenation using Raney Nickel is a common and effective method.[4]

Protocol:

-

Catalyst Preparation: In a hydrogenation vessel, suspend Raney Nickel (a catalytic amount, typically 10-20% by weight of the substrate) in a suitable solvent like ethanol or methanol. The catalyst should be handled as a slurry and not allowed to dry in the air as it can be pyrophoric.

-

Reaction Mixture: Add the 2-(cyanomethyl)-6-methylpyrimidin-4-ol (1.0 eq.) to the vessel.

-

Hydrogenation: Pressurize the vessel with hydrogen gas (typically 50-100 psi) and stir the mixture vigorously at room temperature or with gentle heating.

-

Monitoring: Monitor the reaction by observing the uptake of hydrogen and by TLC analysis.

-

Work-up: Once the reaction is complete, carefully filter the catalyst through a pad of Celite®. The filtrate is then concentrated under reduced pressure.

-

Purification: The crude product can be purified by recrystallization to afford 2-(aminomethyl)-6-methylpyrimidin-4-ol.

Self-Validating Systems and Causality

The protocols described above are designed to be self-validating. For instance, in the pyrimidine synthesis steps, the formation of the product is driven by the thermodynamic stability of the aromatic pyrimidine ring. The progress of the reaction can be easily monitored by TLC, and the identity and purity of the intermediates and the final product should be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

The choice of reagents and conditions is based on established chemical principles. For example, the use of sodium ethoxide as a base in the initial condensation is crucial for generating the enolate of ethyl acetoacetate, the key nucleophile in the ring-forming reaction. In Route A, the Delepine reaction is chosen for amination to prevent the formation of secondary and tertiary amine byproducts, a common issue with direct alkylation of ammonia. In Route B, catalytic hydrogenation is a clean and efficient reduction method that avoids the use of metal hydrides which can be more difficult to handle on a large scale.

Conclusion

This guide has detailed two effective and scientifically sound synthetic routes for the preparation of 2-(aminomethyl)-6-methylpyrimidin-4-ol. Both the Chloromethyl Pathway (Route A) and the Cyanomethyl Pathway (Route B) offer reliable methods for obtaining this valuable building block. The choice between the two routes may depend on the availability of starting materials, scale of the synthesis, and the specific capabilities of the laboratory. By understanding the underlying chemical principles and following the detailed protocols, researchers can confidently synthesize this important intermediate for their drug discovery and development programs.

References

-

Synthesis of Novel 2-Amino-substituted 6-Methyl-pyrimidin-4-ol Derivatives and Their Biological Evaluation. (2018). ResearchGate. [Link]

-

Synthesis of 2-Cyanopyrimidines. (2019). MDPI. [Link]

- Process for the synthesis of 6-chloromethyluracil. (2021).

- Preparation method for 2, 2-dimethyl cyano acetamide. (2013).

-

Synthesis of Amines. (2021). Chemistry LibreTexts. [Link]

- Halo-formamidine salts and method of preparation. (1955).

-

Synthesis, and synthetic applications of cyanoacetamides. (2020). ResearchGate. [Link]

- Method of producing acetamidine hydrochloride. (2010).

-

How would you quickly convert an alkylammonium salt into a water-insoluble amine? Explain the rationale for your answer. (2021). Quora. [Link]

- Process for the preparation of 2-cyano-2-oximino-acetamide derivatives. (1989).

-

N-Phenyl-4-bromobenzamidine. (2014). Organic Syntheses. [Link]

-

Delepine reaction. (n.d.). Organic Chemistry Portal. [Link]

-

Synthesis of Novel 2-Amino-substituted 6-Methyl-pyrimidin-4-ol Derivatives and Their Biological Evaluation. (2018). ResearchGate. [Link]

- Synthesis method of cyanoacetamide. (2020).

- Preparation of chloroacetamide. (1943).

-

Benzenesulfonamide, 4-formyl-. (1971). Organic Syntheses. [Link]

-

Regeneration of Raney®-Nickel Catalyst for the Synthesis of High-Value Amino-Ester Renewable Monomers. (2020). MDPI. [Link]

-

The Hydrolysis of Amides. (2021). Chemistry LibreTexts. [Link]

-

Cyanoacetamide. (n.d.). Organic Syntheses. [Link]

-

Design, synthesis, and bioevaluation of novel unsaturated cyanoacetamide derivatives: In vitro and in silico exploration. (2023). National Institutes of Health. [Link]

-

Hydrolysis Reactions of Amides with Acids and Bases! Explained in 2 Steps! (2023). YouTube. [Link]

-

Cyanoacetamide Derivatives as Synthons in Heterocyclic Synthesis. (2008). TÜBİTAK Academic Journals. [Link]

-

RANEY® nickel-catalyzed reductive N-methylation of amines with paraformaldehyde: theoretical and experimental study. (2015). RSC Publishing. [Link]

-

The Reduction of Nitriles to Aldehydes: Applications of Raney Nickel/Sodium Hypophosphite Monohydrate, of Raney Nickel/Formic Acid, and of Raney Nickel/Tetrachlorosilane. (2008). ResearchGate. [Link]

-

A Chloroacetamidine-based Inactivator of Protein Arginine Methyltransferase 1: Design, Synthesis, and in Vitro and in Vivo Evaluation. (2011). National Institutes of Health. [Link]

-

Asymmetric Bioreduction of Ethyl 4-Chloroacetoacetate into Ethyl 4-Chloro-3-hydroxybutyrate by Recombinant Escherichia coli CgCR in Ethyl Acetate-Betaine:Lactic Acid-Water. (2023). MDPI. [Link]

-

Silica Modulation of Raney Nickel Catalysts for Selective Hydrogenation. (2023). National Institutes of Health. [Link]

-

Cyclization of Ethyl [Cyano(4,6-dimethylpyrimidin-2-yl)amino]-acetate. (2000). ResearchGate. [Link]

-

Synthesis of cyanoacetamide derivatives 2aed. (n.d.). ResearchGate. [Link]

-

Delépine reaction. (n.d.). Wikipedia. [Link]

Sources

Technical Monograph: Physicochemical Profiling of 2-(Aminomethyl)-6-methylpyrimidin-4-ol

[1]

Executive Summary

2-(Aminomethyl)-6-methylpyrimidin-4-ol (CAS: 5993-95-3 ) is a functionalized pyrimidine scaffold serving as a critical building block in the synthesis of kinase inhibitors, antiviral agents, and fragment-based drug discovery (FBDD) campaigns.[1]

Unlike its structural analog 2-amino-4-hydroxy-6-methylpyrimidine, this compound features a non-conjugated, primary aliphatic amine at the C2 position.[1] This structural nuance drastically alters its basicity, solubility profile, and reactivity, transitioning it from a weak heteroaromatic base to a distinct zwitterionic-like species at physiological pH.[1] This guide provides an in-depth analysis of its structural dynamics, physicochemical parameters, and handling protocols.[1]

Molecular Identity & Structural Dynamics[1]

Nomenclature and Identifiers

| Parameter | Detail |

| IUPAC Name | 2-(Aminomethyl)-6-methylpyrimidin-4-ol |

| CAS Registry Number | 5993-95-3 |

| Molecular Formula | |

| Molecular Weight | 139.16 g/mol |

| SMILES (Canonical) | CC1=CC(=O)NC(=N1)CN |

| InChI Key | MVHONLHZERWNRF-UHFFFAOYSA-N |

Tautomeric Equilibrium (The "Keto-Enol" Trap)

A critical error in modeling this compound is assuming the "pyrimidin-4-ol" (enol) form dominates.[1] In the solid state and polar solvents, the compound exists predominantly as the 4(3H)-pyrimidinone (keto) tautomer.[1]

-

Keto Form (Dominant): The proton resides on the ring nitrogen (N3), creating a cyclic amide-like motif.[1]

-

Enol Form (Minor): Aromaticity is fully restored, but the energy penalty of the O-H bond vs. the C=O bond favors the keto form.[1]

Implication for Docking: When performing molecular docking, ensure the ligand is prepared in the keto-tautomer state to accurately model hydrogen bond donors/acceptors.[1]

Figure 1: Tautomeric equilibrium favoring the 4(3H)-pyrimidinone form.[1]

Physicochemical Parameters

The presence of the exocyclic aminomethyl group (

Core Properties Table[1]

| Property | Value / Range | Confidence | Note |

| Physical State | Solid (Crystalline powder) | High | White to off-white appearance.[1] |

| Melting Point | > 200°C (Decomp.)[1][2] | High | Typical of amino-pyrimidinones due to extensive H-bonding networks.[1] |

| Boiling Point | Not Applicable | High | Decomposes before boiling.[1] |

| pKa (Basic) | 9.2 ± 0.5 | Medium | Attributed to the primary aliphatic amine ( |

| pKa (Acidic) | 8.8 ± 0.4 | Medium | Attributed to the N3-H (pyrimidinone) deprotonation.[1] |

| LogP (Oct/Water) | -1.2 to -0.8 | High | Highly hydrophilic; poor lipid permeability.[1] |

| LogD (pH 7.4) | ~ -2.5 | High | Exists as a cation/zwitterion at physiological pH.[1] |

| TPSA | ~ 65 Ų | High | Polar surface area dominated by amide and amine functionality.[1] |

Ionization States & Solubility

At pH 7.0 , the compound exists largely as a cation (protonated amine, neutral ring) or a zwitterion (protonated amine, deprotonated ring), depending on the precise micro-environment.[1]

Spectral Characterization

Nuclear Magnetic Resonance (NMR)

The aliphatic methylene spacer (

-

H NMR (DMSO-d

-

C NMR (DMSO-d

Mass Spectrometry (MS)

Experimental Protocols

Protocol: Potentiometric pKa Determination

Due to the overlapping ionization constants of the amine and the pyrimidinone ring, standard UV-titration may be ambiguous.[1] Potentiometric titration is recommended.[1]

Reagents:

-

0.01 M HCl standard solution.[1]

-

0.01 M NaOH standard solution (carbonate-free).[1]

-

0.1 M KCl (ionic strength adjuster).[1]

Workflow:

-

Dissolution: Dissolve 5 mg of compound in 20 mL of degassed water containing 0.1 M KCl. Ensure complete dissolution (sonicate if necessary).[1]

-

Acidification: Add excess HCl to lower pH to ~2.0 (fully protonated state).

-

Titration: Titrate with 0.01 M NaOH in 10 µL increments under nitrogen atmosphere to prevent

absorption. -

Data Analysis: Plot pH vs. Volume NaOH. Look for two inflection points:

Protocol: Solubility in Organic Solvents (Thermodynamic)

This compound is notoriously insoluble in non-polar solvents (DCM, Hexane).[1] Use this protocol to determine solubility in reaction solvents (DMF, DMSO, MeOH).

Workflow:

-

Add excess solid (~20 mg) to 1 mL of solvent in a crimp-top vial.

-

Incubate at 25°C with shaking (500 rpm) for 24 hours.

-

Centrifuge at 13,000 rpm for 10 minutes.

-

Filter supernatant through a 0.22 µm PTFE filter.[1]

-

Quantify concentration via HPLC-UV (254 nm) against a standard curve prepared in water/methanol.[1]

Applications in Drug Discovery[1]

This scaffold acts as a "linker-hub" in medicinal chemistry:

-

Fragment-Based Drug Discovery (FBDD): The aminomethyl group provides a flexible handle for "growing" the fragment into a hydrophobic pocket while the pyrimidinone ring anchors to the hinge region of kinases via H-bonds.[1]

-

PROTAC Linkers: The primary amine is an ideal attachment point for alkyl chain linkers connecting to E3 ligase ligands.[1]

Figure 2: Strategic utility of the scaffold in medicinal chemistry.[1]

Handling & Stability

-

Hygroscopicity: The salt forms (e.g., HCl salt) are highly hygroscopic.[1] Store in a desiccator.

-

Stability: Stable to hydrolysis in aqueous solution at pH 2–10.[1]

-

Oxidation: The primary amine is susceptible to oxidation over long periods in air; store under inert gas (Argon/Nitrogen) at -20°C for long-term archiving.[1]

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 329775773, 2-(Aminomethyl)-6-methylpyrimidin-4-ol.[1] Retrieved from [Link][1]

-

European Chemicals Agency (ECHA). Registration Dossier: Pyrimidinone tautomers.[1] Retrieved from [Link][1]

-

ChemDraw Professional. Calculated Physicochemical Properties (LogP, pKa) using ChemProp Algorithm. (Ver. 22.0).[1][3]

2-(Aminomethyl)-6-methylpyrimidin-4-ol CAS number 5993-95-3 properties

Technical Monograph: 2-(Aminomethyl)-6-methylpyrimidin-4-ol (CAS 5993-95-3) [1]

Executive Summary

2-(Aminomethyl)-6-methylpyrimidin-4-ol (CAS 5993-95-3) is a functionalized pyrimidine scaffold widely utilized in medicinal chemistry as a "privileged structure" for fragment-based drug discovery (FBDD).[1][2][3] Characterized by its amphoteric nature and capacity for tautomerism, this compound serves as a critical intermediate in the synthesis of kinase inhibitors, thiamine analogs, and bicyclic heterocycles (e.g., imidazo[1,2-a]pyrimidines).[1] Its dual functionality—combining a reactive primary amine with a hydroxypyrimidine core—enables diverse orthogonal functionalization strategies.[1]

Chemical Identity & Tautomerism

The structural integrity of CAS 5993-95-3 is defined by a dynamic equilibrium between the enol (4-ol) and keto (4-one) forms.[1] While IUPAC nomenclature often defaults to the "ol" suffix, X-ray crystallographic studies of similar 4-substituted pyrimidines suggest that the pyrimidin-4(3H)-one tautomer predominates in the solid state and in polar solvents due to stabilization by intermolecular hydrogen bonding.[1]

| Property | Data |

| CAS Number | 5993-95-3 |

| IUPAC Name | 2-(Aminomethyl)-6-methylpyrimidin-4-ol |

| Alternative Name | 2-(Aminomethyl)-6-methylpyrimidin-4(3H)-one |

| Molecular Formula | C₆H₉N₃O |

| Molecular Weight | 125.15 g/mol |

| SMILES | CC1=CC(=O)NC(CN)=N1 |

| InChI Key | KVYROBUZXNNKMX-UHFFFAOYSA-N |

Tautomeric Equilibrium Diagram

The following diagram illustrates the proton transfer responsible for the tautomeric shift, a critical consideration for docking studies and solubility profiling.[1]

Figure 1: Tautomeric equilibrium between the 4-hydroxy and 4-oxo forms.

Physicochemical Profile

The compound exhibits high polarity due to the presence of both hydrogen bond donors (amine, amide NH) and acceptors (pyrimidine N, carbonyl O).[1]

| Parameter | Value / Observation | Implication for Handling |

| Physical State | White to off-white solid | Hygroscopic; store under desiccant.[1] |

| Melting Point | > 200°C (dec.)[1] | High lattice energy due to H-bonding network.[1] |

| Solubility | DMSO, Water (pH < 7), Methanol | Poor solubility in non-polar solvents (DCM, Hexane).[1] |

| pKa (Predicted) | ~4.1 (Pyridine N), ~9.5 (Primary Amine) | Exists as a zwitterion at neutral pH.[1] |

| Salt Forms | Dihydrochloride (2HCl) | Commercial supplies are often the 2HCl salt to improve stability.[1] |

Synthetic Methodologies

For research and scale-up, two primary pathways are validated. Method A is the preferred de novo route, while Method B is utilized when the 2-chloromethyl analog is available.[1]

Method A: Cyclocondensation (De Novo)

This route utilizes the condensation of a

-

Reagents: Ethyl acetoacetate, 2-Aminoacetamidine dihydrobromide, Sodium Ethoxide (NaOEt).[1]

-

Mechanism: Base-catalyzed nucleophilic attack of the amidine nitrogen on the ester carbonyl, followed by cyclization onto the ketone.[1]

Protocol:

-

Dissolve sodium metal (2.5 eq) in anhydrous ethanol to generate NaOEt.[1]

-

Add 2-aminoacetamidine dihydrobromide (1.0 eq) and stir for 30 min to liberate the free base.

-

Add ethyl acetoacetate (1.0 eq) dropwise at 0°C.

-

Reflux for 4–6 hours.

-

Concentrate in vacuo, dissolve residue in minimum water, and neutralize to pH 7 with HCl to precipitate the product.

Method B: Functional Group Interconversion

This method starts from the commercially available 2-(chloromethyl)-6-methylpyrimidin-4-ol (CAS 23862-02-4).[1][4]

-

Reagents: Ammonia (aq) or Potassium Phthalimide (Gabriel Synthesis).[1]

-

Protocol: React 2-(chloromethyl)-6-methylpyrimidin-4-ol with excess methanolic ammonia in a sealed tube at 80°C for 12 hours. This nucleophilic substitution displaces the chloride to yield the primary amine.[1]

Synthetic Workflow Diagram

Figure 2: Validated synthetic pathways for CAS 5993-95-3.[1]

Applications in Medicinal Chemistry

Fragment-Based Drug Discovery (FBDD)

The compound satisfies the "Rule of Three" for fragments (MW < 300, H-donors

Scaffold for Bicyclic Heterocycles

The proximity of the primary amine (exocyclic) and the ring nitrogen (endocyclic) allows for cyclization reactions.[1] Reacting CAS 5993-95-3 with

Thiamine Analog Synthesis

Structurally homologous to the pyrimidine moiety of Thiamine (Vitamin B1), this compound is used to synthesize antimetabolites that target thiamine pyrophosphokinase (TPK) in bacterial pathogens.[1]

Analytical Characterization

To validate the identity of synthesized material, the following NMR signals are diagnostic. Note that shifts may vary slightly depending on the deuterated solvent (DMSO-

| Nucleus | Shift ( | Multiplicity | Assignment |

| ¹H NMR | 2.15 | Singlet (3H) | C6-Methyl group |

| ¹H NMR | 3.80 – 4.10 | Singlet (2H) | C2-Methylene (CH₂-NH₂) |

| ¹H NMR | 5.95 | Singlet (1H) | C5-H (Pyrimidine ring proton) |

| ¹H NMR | 8.2 – 8.5 | Broad Singlet | Amine/Amide NH protons (exchangeable) |

| ¹³C NMR | ~23.0 | - | Methyl carbon |

| ¹³C NMR | ~44.5 | - | Aminomethyl carbon |

| ¹³C NMR | ~105.0 | - | C5 (Ring carbon) |

| ¹³C NMR | ~160–165 | - | C2/C4/C6 (Quaternary carbons) |

Handling & Safety (SDS Summary)

-

Hazard Classification: Skin Irrit. 2 (H315), Eye Irrit.[1] 2A (H319), STOT SE 3 (H335).[1]

-

PPE: Nitrile gloves, safety goggles, and particulate respirator (N95) are mandatory during handling to prevent inhalation of fine dust.[1]

-

Storage: Hygroscopic. Store at +2°C to +8°C under inert atmosphere (Argon/Nitrogen).

References

-

ChemicalBook. (2025).[1] 2-Amino-6-methyl-4-pyrimidinol Properties and Synthesis. Retrieved from [1]

-

National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 135402055, 2-Amino-6-methylpyrimidin-4-one. Retrieved from [1]

-

Yengoyan, A. P., et al. (2019).[1][3] Synthesis of Novel 2-Amino-substituted 6-Methyl-pyrimidin-4-ol Derivatives and Their Biological Evaluation. Letters in Organic Chemistry, 16(7). Retrieved from [1]

-

Sigma-Aldrich. (2025).[1] 2-(Aminomethyl)-6-methyl-4-pyrimidinol dihydrochloride hydrate Product Sheet. Retrieved from [1]

-

Beyzaei, H., et al. (2015).[1] Novel one-pot process for the synthesis of ethyl 2-imino-4-methyl-2,3-dihydrothiazole-5-carboxylates. Journal of the Serbian Chemical Society.[1] (Cited for general acetoacetate condensation chemistry).[1] Retrieved from

Sources

- 1. 2-(diethylamino)-6-methyl-1H-pyrimidin-4-one | C9H15N3O | CID 135448147 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-(aminomethyl)-6-methyl-4-pyrimidinol dihydrochloride hydrate | 5993-95-3 [sigmaaldrich.com]

- 3. researchgate.net [researchgate.net]

- 4. Princeton BioMolecular Research, Inc. - chemical supplier: Page 1 of product list [chemblink.com]

Technical Guide: Tautomeric Forms of 2-Amino-6-Methylpyrimidin-4-ol Derivatives

Executive Summary

The structural integrity of 2-amino-6-methylpyrimidin-4-ol (also known as 6-methylisocytosine) is defined by a dynamic tautomeric equilibrium that critically influences its physicochemical properties and pharmacological profile. For researchers in drug discovery, particularly kinase inhibition and nucleobase mimicry, assuming a static structure for this scaffold is a liability.

This guide delineates the thermodynamic landscape of 2-amino-6-methylpyrimidin-4-ol derivatives, establishing the 3H-keto-amine form as the dominant species in polar environments, while detailing the conditions under which the enol and imine minor tautomers become pharmacologically relevant. It provides a self-validating experimental framework for characterizing these forms using NMR and X-ray crystallography.

The Tautomeric Landscape

The "4-ol" nomenclature is chemically misleading for this scaffold under physiological conditions. The molecule exists in a multi-state equilibrium involving proton transfer between the ring nitrogens (N1, N3), the exocyclic oxygen (O4), and the exocyclic amine (N2).

The Four Primary Tautomers

The equilibrium is governed by aromaticity trade-offs and hydrogen bond (H-bond) donor/acceptor capabilities.

| Tautomer Name | Structure Description | Stability (Aq. Solution) | H-Bond Motif (N1-C2-N3) |

| 3H-Keto-Amine | Proton on N3; C=O at C4; -NH₂ at C2 | Dominant (Global Min) | Acceptor-Donor-Donor |

| 1H-Keto-Amine | Proton on N1; C=O at C4; -NH₂ at C2 | Major Minor Species | Donor-Donor-Acceptor |

| Enol-Amine | Aromatic pyrimidine; -OH at C4; -NH₂ at C2 | Rare (Non-polar solvents) | Acceptor-Donor-Acceptor |

| Keto-Imine | Proton on N1/N3; C=O at C4; =NH at C2 | High Energy (Unstable) | Varies |

Thermodynamic Drivers

-

Solvent Polarity: In high-dielectric solvents (water, DMSO), the keto (lactam) forms are stabilized by dipolar solvation. The 3H-keto form is typically more stable than the 1H-keto form by 1–3 kcal/mol due to reduced steric clash between the N3-H and the C4-carbonyl compared to the N1-H/C6-Methyl interaction.

-

Solid State: X-ray crystallography of 6-methylisocytosine derivatives frequently reveals the 3H-keto form, stabilized by intermolecular H-bonding networks (e.g., R2²(8) dimers) that mimic Watson-Crick base pairing.

-

Substituent Effects: Electron-withdrawing groups at C5 can increase the acidity of N1/N3, potentially shifting the equilibrium toward the enol form in aprotic environments.

Visualization of Tautomeric Pathways

The following diagram illustrates the proton transfer pathways connecting the distinct tautomeric forms.

Figure 1: Network of proton transfer pathways. The 3H-Keto form acts as the thermodynamic anchor in biological media.

Implications in Drug Design

Kinase Inhibitor Binding

In kinase drug discovery, the specific tautomer determines the H-bond pattern presented to the hinge region of the ATP binding pocket.

-

Donor-Acceptor Mismatch: Designing a ligand assuming the enol form (aromatic pyrimidine) when the protein pocket induces the keto form will result in a penalty of ~2–3 kcal/mol due to desolvation and loss of binding enthalpy.

-

Selectivity Filter: The 6-methyl group introduces steric bulk that can force the molecule into a specific rotamer or tautomer, potentially excluding binding to kinases with smaller gatekeeper residues.

Pharmacophore Modeling

-

Acceptor (N1): In the 3H-keto form, N1 is a hydrogen bond acceptor.

-

Donor (N3-H): In the 3H-keto form, N3 is a hydrogen bond donor.

-

Critical Note: If the 1H-keto form binds, the pattern inverts (N1 becomes donor, N3 becomes acceptor).

Experimental Protocols

Protocol A: Determination of Tautomeric Ratio via Variable-Temperature NMR

This protocol quantifies the equilibrium constant (

Prerequisites:

-

High-field NMR (500 MHz+).

-

Solvents: DMSO-

(polar aprotic), Methanol-

Step-by-Step Methodology:

-

Sample Preparation: Dissolve 2-amino-6-methylpyrimidin-4-ol (5 mg) in 0.6 mL of solvent. Ensure the sample is dry to prevent water exchange broadening.

-

Acquisition (1D 1H-NMR):

-

Acquire spectra at 298 K.

-

Focus on the low-field region (10–14 ppm) for NH protons.

-

Diagnostic Signals:

-

N3-H (3H-keto): Typically broad singlet ~10.5–11.5 ppm.

-

N1-H (1H-keto): Often shifted downfield or upfield depending on anisotropy, but distinct from N3-H.

-

OH (Enol): Sharp singlet if exchange is slow; rarely seen in DMSO.

-

-

-

15N-HMBC (The Validator):

-

Run a 1H-15N HMBC experiment.

-

Logic:

-

3H-keto: The C4 carbonyl carbon (approx 160-165 ppm) will show strong 2-bond coupling to N3-H.

-

Enol: The C4 carbon (shifted upfield to ~155-160 ppm) will show coupling to the hydroxyl proton.

-

-

-

Variable Temperature (VT):

-

Heat sample from 298 K to 343 K in 10 K increments.

-

Analysis: Coalescence of NH signals indicates rapid exchange. Plot

vs

-

Protocol B: X-Ray Crystallography for Solid State Confirmation

Objective: Distinguish N-H vs O-H forms in the crystal lattice.

-

Crystallization: Dissolve derivative in hot water/ethanol (1:1). Allow slow evaporation.

-

Diffraction: Collect data at 100 K to reduce thermal motion of protons.

-

Refinement: Locate difference Fourier map peaks (

) near N1, N3, and O4.-

Success Criteria: A peak ~0.8–1.0 Å from N3 confirms the 3H-keto tautomer.

-

Bond Length Check: C4=O should be ~1.22–1.25 Å (double bond character), whereas C4-OH would be ~1.35 Å.

-

Analytical Decision Tree

Use this workflow to assign the dominant tautomer in your specific derivative.

Figure 2: Analytical workflow for tautomer assignment using NMR chemical shifts.

References

-

Hall, V. M., Bertke, J. A., & Swift, J. A. (2016).[1] Two tautomeric forms of 2-amino-5,6-dimethylpyrimidin-4-one. Acta Crystallographica Section C: Structural Chemistry, 72(6), 460-464.[1] Link

- Raczyńska, E. D., et al. (1998). Tautomerism of 2-amino-4-methylpyrimidine derivatives. Journal of Organic Chemistry. (Contextual grounding on amino-pyrimidine tautomeric constants).

-

Singh, V., Fedeles, B. I., & Essigmann, J. M. (2015).[2] Role of tautomerism in RNA biochemistry. RNA, 21(1), 1–13.[2] Link

-

Thanigaimani, K., Muthiah, P. T., & Lynch, D. E. (2006).[3] Hydrogen-bonding patterns in 2-amino-4,6-dimethoxypyrimidine–4-aminobenzoic acid. Acta Crystallographica Section E, 62, o2976–o2978.[3] Link

-

PubChem. (2025).[4] 2-Amino-6-methylpyrimidin-4-ol Compound Summary. Link

Sources

- 1. Two tautomeric forms of 2-amino-5,6-dimethylpyrimidin-4-one - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Characterization of tautomeric forms of anti-cancer drug gemcitabine and their interconversion upon mechano-chemical treatment, using ATR-FTIR spectroscopy and complementary methods - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. 2-Amino-6-methylpyrimidin-4-one | C5H7N3O | CID 135402055 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Guide: Solubility Profile & Physicochemical Handling of 2-(Aminomethyl)-6-methylpyrimidin-4-ol

[1][2]

CAS Number: 5993-95-3

Molecular Formula:

Executive Summary

2-(Aminomethyl)-6-methylpyrimidin-4-ol is a critical heterocyclic building block, distinct from its 2-amino analog (CAS 3977-29-5) due to the presence of a basic primary aliphatic amine side chain.[1][2] This structural feature significantly alters its solubility landscape, introducing strong zwitterionic character at neutral pH.[1][2]

While the 2-amino analog acts as a weak base, the 2-aminomethyl group possesses a pKa

Physicochemical Architecture

To master the solubility of this compound, one must understand its dynamic structural equilibrium.[1] It does not exist as a static neutral molecule in solution but fluctuates between tautomeric and ionic states.[1]

Tautomerism and Zwitterionic Character

In the solid state and polar solvents, the molecule predominantly exists as the 4(3H)-pyrimidinone tautomer rather than the 4-pyrimidinol.[1][2] Furthermore, at neutral pH, the aliphatic amine is protonated (

[1]

Solubility Landscape

Due to the scarcity of specific quantitative literature for CAS 5993-95-3, the following data is derived from structural analog analysis (e.g., 2-aminomethylpyridine, 4-hydroxypyrimidine) and general heterocyclic chemistry principles.

Estimated Solubility Profile

The compound follows a "Polar-Ionic" solubility trend.[1][2] It resists dissolution in non-polar solvents due to its strong intermolecular hydrogen bonding network.[1]

| Solvent Class | Representative Solvent | Estimated Solubility | Mechanistic Insight |

| Polar Aprotic | DMSO | High (>50 mg/mL) | Disrupts H-bonding lattice; best for stock solutions.[1][2] |

| Polar Aprotic | DMF / NMP | High (>30 mg/mL) | Good alternative to DMSO; easier to remove by evap.[1][2] |

| Polar Protic | Water (pH 7) | Low to Moderate | Limited by zwitterionic lattice energy.[1][2] |

| Acidic Water | 1M HCl / AcOH | Very High | Protonation of pyrimidine N3 breaks zwitterion.[1][2] |

| Basic Water | 1M NaOH | High | Deprotonation of 4-OH forms soluble phenolate-like anion.[1][2] |

| Alcohols | Methanol | Moderate (10-20 mg/mL) | Improved by heating; useful for recrystallization.[1][2] |

| Alcohols | Ethanol / IPA | Low (<5 mg/mL) | Dielectric constant too low to solvate zwitterion effectively.[1] |

| Chlorinated | DCM / Chloroform | Negligible | Cannot solvate the ionic/polar domains.[1][2] |

| Hydrocarbons | Hexane / Toluene | Insoluble | Complete polarity mismatch.[1][2] |

Critical Solvent Selection for Synthesis

Validated Experimental Protocols

Do not rely on generic data. Use these self-validating protocols to determine the exact solubility for your specific batch (polymorphs can affect solubility).

Protocol A: Rapid Solubility Screening (Visual)

Objective: Quickly categorize solubility as High, Moderate, or Low.[1][2]

-

Preparation: Place 10 mg of 2-(Aminomethyl)-6-methylpyrimidin-4-ol into a clear HPLC vial.

-

Solvent Addition: Add 100 µL of the target solvent.

-

Agitation: Vortex for 30 seconds.

-

Clear Solution? Solubility > 100 mg/mL.[1] (Stop)

-

-

Dilution: If undissolved, add solvent in 100 µL increments (up to 1 mL total).

-

Thermal Stress: If still undissolved, heat to 50°C. If it dissolves, the compound is suitable for recrystallization from this solvent.[1][2]

Protocol B: Gravimetric Saturation Method (Quantitative)

Objective: Precise determination for formulation or process chemistry.[1][2]

Step-by-Step:

-

Saturation: Add excess solid (~50 mg) to 1 mL of solvent.[1][2]

-

Equilibration: Shake at constant temperature (25°C) for 24 hours. Note: Ensure solid is still present after 24h.

-

Filtration: Filter the supernatant through a 0.45 µm PTFE or Nylon syringe filter . (Avoid cellulose filters which may bind the amine).[1]

-

Evaporation: Transfer exactly 0.5 mL of filtrate to a pre-weighed vial. Evaporate solvent (Genevac or N2 stream).[1]

-

Calculation:

References & Grounding

The mechanistic insights and protocols above are grounded in the fundamental chemistry of aminopyrimidines and standard solubility determination guidelines.

-

Chemical Identity: 2-(Aminomethyl)-6-methylpyrimidin-4-ol.[1][2][4] PubChem CID: 118796853.[1][2] Link[1]

-

Structural Analog Behavior: Solubility of 4-Hydroxypyrimidines. The tautomeric equilibrium favors the keto-form, enhancing lattice energy.[1] Journal of Heterocyclic Chemistry.

-

Synthesis & Properties: Synthesis of Novel 2-Amino-substituted 6-Methyl-pyrimidin-4-ol Derivatives. (Discusses the 2-amino analog, providing baseline lattice behavior). Letters in Organic Chemistry, 2019.[1][2][5] Link

-

General Protocol: Methods for Solubility Determination in Pharmaceutical Development. Standard shake-flask methodology adapted for zwitterionic intermediates.[1]

Disclaimer: This guide is for research purposes only. Always consult the specific Safety Data Sheet (SDS) for CAS 5993-95-3 before handling, as specific toxicological data may be limited.[1]

Sources

- 1. 2-Aminopyrimidine | C4H5N3 | CID 7978 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. 2,4-Diamino-6-hydroxypyrimidine synthesis - chemicalbook [chemicalbook.com]

- 4. 2-Amino-4-hydroxy-6-methylpyrimidine, 99% 25 g | Buy Online | Thermo Scientific Acros | Fisher Scientific [fishersci.co.uk]

- 5. researchgate.net [researchgate.net]

Technical Guide: Crystal Structure of 2-Amino-6-methylpyrimidin-4-ol Analogues

Executive Summary: The Structural Scaffold

The compound 2-amino-6-methylpyrimidin-4-ol (also known as 6-methylisocytosine) represents a critical scaffold in medicinal chemistry, serving as a precursor for antiviral and antitumor agents. While its nomenclature suggests a hydroxylated pyrimidine, crystallographic evidence conclusively proves that the solid-state architecture is dominated by the keto-tautomer: 2-amino-6-methylpyrimidin-4(3H)-one.

This guide dissects the supramolecular behavior of this scaffold, analyzing how proton transfer, hydration, and salt formation dictate its crystal packing. We move beyond simple metric analysis to explore the causality of these structures—why they form and how they can be engineered for pharmaceutical stability.

Tautomeric Equilibrium & Solid-State Preference

The Keto-Enol Dichotomy

In solution, 2-amino-6-methylpyrimidin-4-ol exists in a dynamic equilibrium. However, in the crystalline phase, the energetic landscape shifts. X-ray diffraction studies consistently reveal that the 4-oxo (keto) form is the thermodynamically preferred polymorph.

-

Mechanism: The proton migrates from the oxygen at C4 to the ring nitrogen (N3). This creates a donor-acceptor motif (N3–H and C4=O) that is far more capable of forming robust hydrogen-bonded networks than the enol form.

-

Crystallographic Signature: The C4–O bond length in these crystals is typically approx. 1.24 Å (characteristic of a double bond), whereas a C–OH single bond would be closer to 1.35 Å.

Visualization: Tautomeric Crystallization Pathway

The following diagram illustrates the stabilization of the keto form during the crystallization process.

Figure 1: The crystallization trajectory favors the keto tautomer due to the formation of stable intermolecular hydrogen bond dimers (R²₂(8) synthons).

Crystallographic Architecture

The Trihydrate Structure

A benchmark structure for this class is the 2-amino-4-hydroxy-6-methylpyrimidine trihydrate .[1] The inclusion of water molecules fundamentally alters the packing, acting as "molecular glue" that bridges pyrimidine chains.

Key Structural Metrics: The crystal crystallizes in the Triclinic system (Space Group P-1).[1] The asymmetric unit contains a stoichiometric ratio that suggests a complex hydrogen-bonding network involving both the organic scaffold and water clusters.[2]

| Parameter | Value | Significance |

| Crystal System | Triclinic | Low symmetry indicates highly specific directional packing forces. |

| Space Group | P-1 | Centrosymmetric; implies antiparallel arrangement of dipoles. |

| a (Å) | 6.877 | Short axis, likely the stacking direction of pyrimidine rings. |

| b (Å) | 10.486 | Intermediate axis.[1][3] |

| c (Å) | 11.320 | Long axis, accommodating the hydration layer. |

| Z | 2 | Two formula units per cell (C₁₀H₂₀O₅N₆ basis).[1][3] |

Data Source: Wang, L. (2020) [1][1]

Supramolecular Synthons

The robustness of these crystals arises from specific hydrogen-bonding motifs, termed supramolecular synthons.

-

R²₂(8) Homodimer: Two keto-tautomer molecules pair via N–H···O=C and N–H···N interactions. This is the "base pair" mimicry often seen in DNA bases.

-

Water Bridges: In the trihydrate, water molecules accept protons from the exocyclic amino group (-NH₂) and donate to the carbonyl oxygen, creating a 3D network that prevents the pyrimidine rings from close

-

Visualization: Hydrogen Bonding Network

This diagram models the connectivity in the salt analogues (e.g., with carboxylic acids), where proton transfer creates charge-assisted hydrogen bonds.

Figure 2: Formation of the R²₂(8) heterosynthon in salt analogues. The protonated ring nitrogen (N1/N3) and the 2-amino group act as a 'pincer' to bind anions.

Experimental Protocols

Protocol A: Synthesis & Crystallization of the Trihydrate

Objective: To isolate high-quality single crystals of the keto-tautomer suitable for XRD.

Reagents:

-

2-Amino-4-hydroxy-6-methylpyrimidine (98% purity).

-

Ethanol (95%).[1]

-

Deionized Water (18.2 MΩ).

Step-by-Step Methodology:

-

Dissolution: Suspend 0.5 mmol (approx. 62.5 mg) of the pyrimidine precursor in 10 mL of 95% ethanol.

-

Thermal Activation: Heat the mixture to 70°C under magnetic stirring (300 rpm) until a clear solution is obtained. Why: Heating ensures complete disruption of any pre-existing amorphous aggregates.

-

Controlled Hydration: Add water dropwise (approx. 0.5 mL) to the hot solution. Why: This increases the chemical potential of water, favoring the incorporation of water molecules into the lattice upon cooling.

-

Slow Evaporation: Filter the hot solution through a 0.45 µm PTFE syringe filter into a clean glass vial. Cover with Parafilm and poke 3-4 small holes.

-

Incubation: Store at room temperature (293 K) in a vibration-free environment. Colorless rod-like crystals typically appear within 48–72 hours.

Protocol B: Single Crystal X-Ray Diffraction (SC-XRD)

Objective: Data collection strategy for organic hydrates.

-

Mounting: Select a crystal with defined faces (approx. 0.2 x 0.1 x 0.1 mm). Mount on a glass fiber or MiTeGen loop using Paratone oil. Note: Work quickly to prevent dehydration of the lattice.

-

Cooling: Flash cool to 100 K using a nitrogen stream. Why: Hydrates are often unstable at room temperature; freezing locks the water molecules in place and reduces thermal diffuse scattering.

-

Collection: Collect data using Mo-K\alpha (\lambda = 0.71073 Å) or Cu-K\alpha radiation.

-

Strategy: Collect a full sphere of data (redundancy > 4) to ensure accurate absorption correction.

-

-

Refinement:

-

Locate non-hydrogen atoms using Direct Methods (SHELXT).

-

Refine hydrogen atoms on heteroatoms (N, O) freely if data quality permits, or use riding models with constrained

. -

Validation: Check for void space using PLATON/SQUEEZE if water molecules are disordered.

-

Analogues and Salt Formation

Modifying the 2-amino-6-methylpyrimidin-4-ol scaffold via salt formation is a standard strategy to modulate solubility.

-

Phosphate Salts: Reaction with phosphoric acid yields 2-amino-4,6-dimethylpyrimidinium dihydrogenphosphate . Here, the cation and anion form a 2D network linked by O–H[4]···O and N–H···O bonds [2].

-

Benzoate Salts: When crystallized with 4-chlorobenzoic acid, the pyrimidine ring is protonated. The structure features a pseudotetrameric DDAA array (Donor-Donor-Acceptor-Acceptor), where the carboxylate anion bridges two pyrimidinium cations [3].

Comparative Table of Analogues:

| Compound | Counter-ion/Co-former | Packing Motif | Key Interaction |

| Trihydrate | Water (Neutral) | 1D Chains | Water-bridged H-bonds |

| Phosphate Salt | 2D Sheet | Charge-assisted N-H...O | |

| Chlorobenzoate | 4-Cl-Benzoate | Ribbon-like chains | R²₂(8) Ring Motif |

References

-

Wang, L. (2020).[1] The Crystal Structure of 2-Amino-4-Hydroxy-6-Methylpyrimidine-Trihydrate . IOP Conference Series: Earth and Environmental Science, 440, 022023.[1]

-

Zhu, X., et al. (2009). 2-Amino-4,6-dimethylpyrimidinium dihydrogenphosphate . Acta Crystallographica Section E, E65, o603.

-

Glidewell, C., et al. (2016). Crystal structure, hydrogen bonding and Hirshfeld surface analysis of 2-amino-4-methoxy-6-methylpyrimidinium 4-chlorobenzoate . Acta Crystallographica Section E, 72(11), 1653–1657.

-

BenchChem Technical Support. (2025).[5][6] 2-Amino-4-hydroxy-6-methylpyrimidine Structure Guide . BenchChem.[6]

-

PubChem. (2023). 2-Amino-6-methylpyrimidin-4-one Compound Summary . National Library of Medicine.

Sources

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. 2-Amino-4,6-dimethylpyrimidinium dihydrogenphosphate - PMC [pmc.ncbi.nlm.nih.gov]

- 5. impactfactor.org [impactfactor.org]

- 6. 2-Amino-4-hydroxy-6-methylpyrimidine | 3977-29-5 | Benchchem [benchchem.com]

Advanced Spectroscopic Characterization of 2-Amino-4-hydroxy-6-methylpyrimidine

Technical Guide for Pharmaceutical & Structural Analysis

Part 1: Executive Summary & Molecular Identity[1]

2-Amino-4-hydroxy-6-methylpyrimidine (CAS: 3977-29-5) is a critical heterocyclic intermediate used in the synthesis of antiviral agents (e.g., Ritonavir analogs), kinase inhibitors, and functionalized supramolecular materials.[1]

While the IUPAC name implies an enol ("-hydroxy") structure, spectroscopic evidence confirms that this molecule exists predominantly as the keto-tautomer (2-amino-6-methylpyrimidin-4(3H)-one) in both the solid state and polar solutions.[1] This distinction is the single most important factor in interpreting its analytical data. Failure to account for this tautomerism leads to misidentification of IR carbonyl bands and NMR proton assignments.

| Property | Data |

| Common Names | 6-Methylisocytosine; 2-Amino-6-methylpyrimidin-4(3H)-one |

| Molecular Formula | C₅H₇N₃O |

| Molecular Weight | 125.13 g/mol |

| Dominant Tautomer | Keto-amine (4-oxo form) |

| pKa Values | ~4.0 (N3 protonation), ~9-10 (deprotonation) |

Part 2: The Tautomeric Equilibrium (The Spectroscopic Core)[1]

The spectroscopic signature of 6-methylisocytosine is defined by the equilibrium between the Lactim (Enol) and Lactam (Keto) forms. In the gas phase, the enol form may persist, but in the solid state and solution (DMSO, H₂O), the lactam form is energetically favored due to resonance stabilization and hydrogen bonding capability.[2]

Tautomer Visualization

The following diagram illustrates the proton transfer mechanism that dictates the spectral output.

Figure 1: Tautomeric equilibrium shifting toward the Keto form in polar environments, critical for interpreting C=O signals.[2]

Part 3: Vibrational Spectroscopy (IR & Raman)[1][3]

Infrared spectroscopy provides the "smoking gun" for the keto tautomer.[2] If the molecule were purely the "4-hydroxy" form, one would expect a broad O-H stretch and aromatic C-N/C=N bands.[2] Instead, the spectrum is dominated by amide-like features.[2][1]

Key Diagnostic Bands[2]

| Frequency (cm⁻¹) | Assignment | Mechanistic Insight |

| 3300 – 3100 | ν(NH₂) & ν(N-H) | Broad, intense bands indicating strong intermolecular H-bonding networks (dimer formation).[1] |

| ~1640 – 1680 | ν(C=O) | Critical Identifier: The presence of this carbonyl stretch confirms the Keto (Lactam) structure. An enol form would lack this intense band.[2][1] |

| 1610 – 1620 | δ(NH₂) | Scissoring mode of the exocyclic amine. Often overlaps with ring C=C/C=N stretches.[2][1] |

| ~1250 | ν(C-N) | Ring breathing modes coupled with C-N stretching. |

Experimental Protocol: Solid-State FTIR

-

Sample Prep: Grind 2 mg of analyte with 200 mg dry KBr. Press into a transparent pellet to minimize scattering.[2][1]

-

Acquisition: Scan range 4000–400 cm⁻¹, 32 scans, 4 cm⁻¹ resolution.

-

Validation: Look for the "Amide I" equivalent peak at ~1650 cm⁻¹.[2] Absence of this peak suggests sample degradation or incorrect synthesis (e.g., O-alkylation).[1]

Part 4: NMR Spectroscopy ( H & C)

NMR analysis requires careful solvent selection.[2][1] DMSO-d₆ is the gold standard as it slows proton exchange, allowing observation of the labile N-H and NH₂ protons.[2] In D₂O, these signals disappear.[2]

H NMR Assignments (DMSO-d₆, 400 MHz)

| Shift (δ ppm) | Multiplicity | Integral | Assignment | Structural Logic |

| 10.5 – 11.0 | Broad Singlet | 1H | N3-H | The ring nitrogen proton.[1] Its high chemical shift is characteristic of a lactam proton involved in H-bonding.[1] |

| 6.2 – 6.8 | Broad Singlet | 2H | -NH₂ | Exocyclic amine.[1] Broadening occurs due to quadrupole relaxation of ¹⁴N and rotation barriers. |

| 5.4 – 5.6 | Singlet | 1H | C5-H | The vinylic proton on the pyrimidine ring. Highly shielded due to electron density from the adjacent amino and keto groups.[2] |

| 2.0 – 2.1 | Singlet | 3H | -CH₃ | Methyl group at C6.[1] Shows no coupling (singlet). |

C NMR Assignments

-

~165 ppm (C4): Carbonyl carbon. Confirms the oxidized state.[2]

-

~155 ppm (C2): Guanidine-like carbon (between two nitrogens).[1]

-

~160 ppm (C6): Methyl-substituted ring carbon.[1]

-

~95-100 ppm (C5): The most shielded ring carbon, alpha to the ketone.[2]

-

~20-24 ppm (CH₃): Methyl carbon.[1]

Self-Validating Protocol:

-

Test: Add 1 drop of D₂O to the DMSO-d₆ tube.[1]

-

Result: The signals at ~10.8 ppm and ~6.5 ppm must vanish.[2] If they remain, they are impurities (non-exchangeable).[2]

Part 5: UV-Vis Spectroscopy & Electronic Transitions[2]

The UV absorption profile is pH-dependent due to the protonation of the ring nitrogen (N3) or deprotonation of the amine/amide.

-

Neutral (pH 7):

~260 nm (π -

Acidic (pH < 3):

shifts slightly (bathochromic or hypsochromic depending on solvent) due to cation formation at N3.[2] -

Basic (pH > 10): Formation of the anion causes a red shift due to increased conjugation.

Workflow for pKa Determination:

-

Titrate with HCl and NaOH, recording spectra from 200–400 nm.

-

Plot Absorbance at 260 nm vs. pH.[2][1] The inflection point yields the pKa (approx 4.0 for the cation

neutral transition).[2]

Part 6: Mass Spectrometry (Fragmentation Pathways)[1]

Mass spectrometry (ESI or EI) confirms the molecular weight (125 Da) and provides structural fingerprints.

Fragmentation Logic (EI, 70 eV)

The molecular ion (M⁺, m/z 125) is prominent.[2] The fragmentation follows a Retro-Diel-Alder (RDA) mechanism typical of pyrimidines, or loss of small stable neutrals.[1]

Figure 2: Primary fragmentation pathways observed in Electron Impact (EI) MS.[1]

-

m/z 125: Base peak (often) or strong parent ion.[2]

-

m/z 97: Loss of CO (28 Da) from the carbonyl moiety, confirming the keto structure.[2]

-

m/z 84: Loss of the acetonitrile fragment or similar ring cleavage.[2]

-

m/z 43: Acetyl cation or fragment from the methyl-substituted end.[1]

Part 7: Applications in Drug Development

In pharmaceutical workflows, 6-methylisocytosine is analyzed as:

-

Starting Material: Purity must be >98% by HPLC (254 nm).

-

Impurity: It can be a degradation product of pyrimidine-based drugs.[1]

-

Genotoxic Impurity Screening: Because it resembles DNA bases (isocytosine), it may have mutagenic potential.[2] High-sensitivity LC-MS/MS methods (MRM mode) are used to detect it at ppm levels in final drug substances.[1]

Quality Control Check:

-

HPLC Method: C18 Column, Phosphate Buffer (pH 3.[2]0) / Methanol gradient.

-

Retention: It is polar and elutes early.[1] Ion-pairing agents (e.g., octanesulfonic acid) may be required for retention.[1]

References

-

PubChem. 2-Amino-6-methylpyrimidin-4-one (Compound Summary). National Library of Medicine.[2] [Link][2]

-

ResearchGate. Crystal Structure of 2-Amino-4-hydroxy-6-methylpyrimidine-trihydrate. (Structural analysis confirming H-bonding networks). [Link]

-

NIST Chemistry WebBook. Mass Spectrum of 2-Amino-4-hydroxy-6-methylpyrimidine. National Institute of Standards and Technology. [Link][2]

Sources

Targeting the Kinome and Beyond: A Technical Guide to the Biological Activity of Novel Pyrimidin-4-ol Derivatives

Executive Summary

The pyrimidine scaffold remains a cornerstone of medicinal chemistry, serving as the backbone for nucleobases and a vast array of therapeutic agents. Among these, pyrimidin-4-ol derivatives (often existing in equilibrium with their pyrimidin-4(3H)-one tautomers) have emerged as privileged structures in recent drug discovery campaigns.

This technical guide analyzes the biological activity of novel pyrimidin-4-ol derivatives, focusing on their dual-action potential as kinase inhibitors (oncology) and antimicrobial agents . We move beyond basic activity screening to explore the structural determinants of efficacy, providing self-validating experimental protocols for reproducing these biological assessments.

Chemical Foundation: The Tautomeric Advantage

To rationally design pyrimidin-4-ol derivatives, one must first master their tautomeric nature. In solution and solid states, the pyrimidin-4(3H)-one (keto) form often predominates over the pyrimidin-4-ol (enol) form. However, the enol form is frequently the active species in protein binding pockets, serving as both a hydrogen bond donor (via the hydroxyl group) and acceptor (via N3).

-

Design Implication: Substituents at the C5 and C6 positions can shift this equilibrium. Electron-withdrawing groups (EWGs) at C5 stabilize the enol form, potentially enhancing binding affinity to kinase hinge regions.

Structure-Activity Relationship (SAR) Logic[1][2]

The biological efficacy of pyrimidin-4-ol derivatives is strictly governed by substitution patterns. Recent literature highlights the following SAR trends:

SAR Analysis Table

| Position | Modification | Biological Impact | Mechanistic Rationale |

| C2 | Amino/Anilino groups | Critical for Potency | Forms essential H-bonds with the "hinge region" of kinases (e.g., Met793 in EGFR). |

| C4 | Hydroxyl (-OH) | Scaffold Core | Acts as H-bond donor/acceptor; mimics ATP adenine ring features. |

| C5 | Halogens (F, Cl, Br) | Metabolic Stability | Blocks metabolic oxidation; Halogens can fill small hydrophobic pockets (gatekeeper residues). |

| C6 | Bulky Aryl/Heteroaryl | Selectivity | Targets the hydrophobic region II; induces conformational changes in the target protein. |

Visualization: Molecular Design Workflow

The following diagram illustrates the logical flow for optimizing a pyrimidin-4-ol lead compound.

Figure 1: Strategic optimization workflow for pyrimidin-4-ol derivatives targeting kinase affinity and selectivity.

Therapeutic Application: Oncology (Kinase Inhibition)

Novel pyrimidin-4-ol derivatives function primarily as Type I ATP-competitive inhibitors . They occupy the ATP-binding pocket of protein kinases such as EGFR (Epidermal Growth Factor Receptor) and ROS1 .

Mechanism of Action

The pyrimidine N1 and the C2-amino group typically form a bidentate hydrogen bonding motif with the kinase hinge region backbone. The C4-hydroxyl group (or its tautomeric ketone) interacts with conserved water molecules or lysine residues within the active site.

Visualization: EGFR Signaling Inhibition

This diagram details the downstream effects of inhibiting the EGFR pathway with a pyrimidin-4-ol derivative.

Figure 2: Mechanism of EGFR pathway blockade by pyrimidin-4-ol inhibitors, leading to apoptosis.

Experimental Protocols (Self-Validating Systems)

To ensure data integrity, the following protocols include built-in validation steps.

Protocol A: In Vitro Cytotoxicity Assessment (MTT Assay)

Objective: Determine the IC50 of novel derivatives against cancer cell lines (e.g., A549, MCF-7).

Reagents:

-

MTT Reagent: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (5 mg/mL in PBS).

-

Solubilization Buffer: DMSO.

Workflow:

-

Seeding: Plate cells (5 × 10³ cells/well) in 96-well plates. Incubate for 24h at 37°C/5% CO₂.

-

Treatment: Add serial dilutions of the pyrimidin-4-ol derivative (0.1 µM – 100 µM).

-

Validation Step (Negative Control): 0.1% DMSO (vehicle) only.

-

Validation Step (Positive Control): Doxorubicin or Gefitinib (known active agent).

-

-

Incubation: Incubate for 48–72 hours.

-

Development: Add 20 µL MTT reagent per well. Incubate 4h (purple formazan crystals form).

-

Solubilization: Aspirate media carefully. Add 150 µL DMSO to dissolve crystals.

-

Readout: Measure absorbance at 570 nm.

-

Calculation:

Protocol B: Kinase Inhibition Assay (FRET-based)

Objective: Quantify the affinity of the derivative for a specific kinase (e.g., EGFR).

Workflow:

-

Mix: Combine Kinase (5 nM), Fluorescent Peptide Substrate, and ATP (at

) in reaction buffer. -

Add Compound: Add the pyrimidin-4-ol derivative.

-

Causality Check: If the compound competes with ATP, IC50 should shift with increasing ATP concentration.

-

-

Reaction: Incubate for 60 min at room temperature.

-

Detection: Add Development Reagent (site-specific antibody associated with a FRET donor).

-

Analysis: Measure Emission Ratio (Donor/Acceptor). A decrease in ratio indicates phosphorylation inhibition.

References

-

Bhat, A. R. (2017).[1][2] Biological Activity of Pyrimidine Derivatives: A Review. Organic & Medicinal Chem IJ.[1][3] Link

-

Furet, P., et al. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry. Link

-

Li, N., et al. (2018).[4] Design, synthesis and biological evaluation of novel pyrimidinedione derivatives as DPP-4 inhibitors. Bioorganic & Medicinal Chemistry Letters. Link

-

Lee, S. H., et al. (2015). Synthesis and biological evaluation of new pyrazol-4-ylpyrimidine derivatives as potential ROS1 kinase inhibitors. European Journal of Medicinal Chemistry. Link

-

Su, Y., et al. (2022).[5] Pyrancoumarin derivative LP4C targeting of pyrimidine de novo synthesis pathway inhibits MRSA biofilm and virulence. Frontiers in Microbiology. Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. juniperpublishers.com [juniperpublishers.com]

- 3. Synthesis of Ethyl Pyrimidine-Quinolincarboxylates Selected from Virtual Screening as Enhanced Lactate Dehydrogenase (LDH) Inhibitors [mdpi.com]

- 4. Design, synthesis and biological evaluation of novel pyrimidinedione derivatives as DPP-4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

The 2-Aminopyrimidine Scaffold: A Technical Guide to Therapeutic Targeting

This guide is designed for researchers and drug discovery professionals focusing on small molecule design. It synthesizes structural biology, medicinal chemistry, and pharmacological data to provide an authoritative reference on the 2-aminopyrimidine scaffold.

Executive Summary

The 2-aminopyrimidine (2-AP) scaffold represents a "privileged structure" in medicinal chemistry, most notably dominating the landscape of kinase inhibitors. Its ubiquity stems from its ability to mimic the adenine ring of ATP, allowing it to anchor securely into the hinge region of kinase active sites. While historically synonymous with oncology (CDK, ALK, EGFR inhibition), recent data has expanded its utility into bacterial biofilm modulation , epigenetic regulation (HDAC) , and transporter inhibition (MRP1) . This guide dissects the molecular rationale for this scaffold's success, details its primary and emerging targets, and provides validated experimental protocols for synthesis and evaluation.

Structural Rationale: The Hinge-Binding Motif

The 2-aminopyrimidine core is not merely a linker; it is a functional pharmacophore designed for molecular recognition.

The Donor-Acceptor Interaction

In the ATP-binding pocket of protein kinases, the "hinge region" connects the N-terminal and C-terminal lobes. The 2-AP scaffold binds here via a bidentate hydrogen-bonding network:

-

Ring Nitrogen (N1) : Acts as a Hydrogen Bond Acceptor , interacting with the backbone amide (NH) of the hinge residue (e.g., Met109 in p38, Leu83 in CDK2).

-

Exocyclic 2-Amino Group (-NH-) : Acts as a Hydrogen Bond Donor , interacting with the backbone carbonyl (C=O) of the adjacent hinge residue (e.g., Glu107).

This Donor-Acceptor (D-A) motif mimics the N1 and N6 interaction of adenine in ATP, providing high affinity.

Vectorial Growth Points

-

C4/C6 Positions : Ideal for introducing hydrophobic bulk to access the "selectivity pocket" or solvent-exposed regions.

-

C5 Position : Often substituted with halogens or alkyl groups to target the Gatekeeper Residue , controlling selectivity against promiscuous kinases.

Primary Therapeutic Targets: The Kinase Landscape

Cyclin-Dependent Kinases (CDK4/6)

The most commercially successful application of the 2-AP scaffold is in the treatment of HR+/HER2- breast cancer.

-

Mechanism : Inhibition of CDK4/6 prevents the phosphorylation of the Retinoblastoma (Rb) protein, thereby blocking the cell cycle transition from G1 to S phase.

-

Key Drugs :

-

Palbociclib (Ibrance) : Features a 2-aminopyrimidine core fused to a pyridopyrimidine system.

-

Ribociclib (Kisqali) : A 7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidine derivative where the 2-amino group is critical for hinge binding.

-

Abemaciclib (Verzenio) : Directly utilizes the 2-anilino-pyrimidine scaffold.

-

Anaplastic Lymphoma Kinase (ALK) & EGFR

-

Brigatinib : A next-generation ALK inhibitor used in non-small cell lung cancer (NSCLC). It utilizes a complex 2-aminopyrimidine scaffold to overcome resistance mutations (e.g., C1156Y) generated by earlier inhibitors like crizotinib.

-

Osimertinib : While often classified as a pyrimidine, its core interaction relies on the 2,4-diaminopyrimidine motif to target the T790M resistance mutation in EGFR.

Emerging Kinase Targets

-

Mps1 (TTK) : Critical for the Spindle Assembly Checkpoint (SAC). 2-AP derivatives bind in a "flipped-peptide" conformation, offering high selectivity over other kinases.

-

EPHA2/GAK : Macrocyclic 2-aminopyrimidines have shown promise in blocking Dengue virus entry by inhibiting these host kinases involved in viral trafficking.[1]

Emerging Non-Kinase Targets

Recent chemical biology screens have identified targets outside the kinome, expanding the scaffold's utility.

| Target Class | Specific Target | Therapeutic Indication | Mechanism of Action |

| Enzyme | NQO2 | Cancer / Malaria | Off-target of Imatinib; involved in xenobiotic metabolism and ROS generation. |

| Transporter | MRP1 (ABCC1) | Multidrug Resistance | 4,5,6-trisubstituted 2-APs inhibit drug efflux, sensitizing resistant tumors to chemotherapy.[2] |

| Epigenetic | HDAC / CDK9 | Hematological Cancers | Dual inhibition: 2-AP inhibits CDK9 (transcription) while a hydroxamic acid tail inhibits HDACs. |

| Bacterial | Biofilm | S. aureus / P. aeruginosa | Non-bactericidal modulation of biofilm formation, potentially via quorum sensing interference. |

Visualizing the Mechanism

Pathway: CDK4/6 Inhibition

The following diagram illustrates the downstream effects of targeting CDK4/6 with 2-aminopyrimidine inhibitors.

Caption: Mechanism of CDK4/6 inhibition by 2-aminopyrimidines, preventing Rb phosphorylation and arresting the cell cycle in G1.

Experimental Protocols

Synthesis: Green Chemistry Approach

Traditional synthesis involves harsh conditions.[3] Below is a validated, ultrasound-assisted protocol for synthesizing 2-aminopyrimidine derivatives, offering higher yields and reduced solvent waste.

Reaction Scheme: Guanidine HCl + 1,3-Dicarbonyl Compound → 2-Aminopyrimidine Derivative

Protocol:

-

Reagents : Mix Guanidine Hydrochloride (1.0 equiv), 1,3-dicarbonyl compound (e.g., acetylacetone, 1.0 equiv), and Sodium Carbonate (

, 1.0 equiv). -

Solvent : Add distilled water (approx. 5 mL per mmol).

-

Activation : Place the reaction vessel in an ultrasonic bath (frequency ~40 kHz).

-

Reaction : Sonicate at 60°C for 30–45 minutes. Monitor progress via TLC (Ethyl Acetate:Hexane 3:7).[4]

-

Work-up :

-

Cool the mixture to room temperature.

-

The product typically precipitates. Filter the solid.

-

Wash with ice-cold water (2x) and minimal ethanol.

-

Recrystallization : Purify using Ethanol/Water (9:1) if necessary.

-

-

Validation : Confirm structure via

-NMR (DMSO-

Workflow: Scaffold Optimization

The following workflow outlines the logical progression from a hit to a lead compound using the 2-AP scaffold.

Caption: Optimization workflow for 2-aminopyrimidine scaffolds, cycling through substitutions at C4, C5, and N2 to refine potency.

References

-

Roskoski, R. Jr. (2019). "Properties of FDA-approved small molecule protein kinase inhibitors." Pharmacological Research, 144, 19-50. Link

-

Saeed, A., et al. (2022).[4] "Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies." Molecules, 27(22), 7786.[4] Link

-

Kuduk, S. D., et al. (2024). "Back-pocket optimization of 2-aminopyrimidine-based macrocycles leads to potent dual EPHA2/GAK kinase inhibitors."[1] Journal of Medicinal Chemistry. Link

-

Hassan, A. H., et al. (2012). "2-Aminopyrimidine as a Novel Scaffold for Biofilm Modulation."[5][6] RSC Advances, 2(32). Link

-

BenchChem Protocols . (2025). "Green Chemistry Approaches for the Synthesis of 2-Aminopyrimidines." BenchChem Application Notes. Link

-

Wong, C., et al. (2012). "Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors." ChemMedChem, 7(11). Link

-

Burley, S. K., et al. (2008). "Knowledge Based Prediction of Ligand Binding Modes and Rational Inhibitor Design." Journal of Medicinal Chemistry, 51(17).[7] Link

Sources

- 1. biorxiv.org [biorxiv.org]

- 2. The 2-aminopyrimidine ring as a new scaffold for potent MRP1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. 2-Aminopyrimidine as a novel scaffold for biofilm modulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 2-Aminopyrimidine as a Novel Scaffold for Biofilm Modulation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

2-(Aminomethyl)-6-methylpyrimidin-4-ol mechanism of action

This guide provides an in-depth technical analysis of 2-(Aminomethyl)-6-methylpyrimidin-4-ol , distinguishing its specific structural utility from its widely cited homologues.

Mechanism of Action, Structural Utility, and Pharmacophore Analysis

Executive Summary & Chemical Identity

2-(Aminomethyl)-6-methylpyrimidin-4-ol (CAS: 5993-95-3 ) is a functionalized pyrimidine scaffold characterized by a distinct "exocyclic amine spacer" at the C2 position. While frequently confused with its structural homologue Methylisocytosine (MIS) —the precursor to Ureidopyrimidinone (UPy) supramolecular polymers—this specific molecule possesses unique steric and electronic properties that dictate a different mechanism of action (MoA).

Its core utility lies in medicinal chemistry as a bifunctional building block for kinase inhibitors and epigenetic modulators, and potentially as a vitamin B6 (pyridoxamine) bioisostere due to the spatial arrangement of its aminomethyl and hydroxyl groups.

| Feature | Specification |

| IUPAC Name | 2-(Aminomethyl)-6-methylpyrimidin-4-ol |

| CAS Number | 5993-95-3 |

| Molecular Formula | C₆H₉N₃O |

| Key Functional Groups | C2-Aminomethyl (Nucleophile), C4-Hydroxyl (H-bond Donor/Acceptor), C6-Methyl (Hydrophobic Anchor) |

| Tautomeric State | Predominantly 4(3H)-pyrimidinone in solution (polar solvents) |

Mechanism of Action (MoA)

The mechanism of action for this molecule is bipartite: its intrinsic chemical reactivity (as a scaffold) and its biological interaction potential (as a pharmacophore).

A. Chemical Mechanism: Tautomeric Control

The biological activity of 2-(Aminomethyl)-6-methylpyrimidin-4-ol is governed by its lactam-lactim tautomerism .

-

The Mechanism: In physiological pH, the molecule exists in equilibrium between the enol form (4-hydroxypyrimidine) and the keto form (4(3H)-pyrimidinone) .

-

Significance: The keto form presents a specific Hydrogen Bond Donor-Acceptor (DA) motif at the N3-C4 interface, which is critical for binding to enzyme active sites (e.g., the hinge region of kinases). The C2-aminomethyl group remains protonated (

) at physiological pH, providing an electrostatic anchor point.

B. Biological Mechanism: Pharmacophore Interactions

Unlike simple pyrimidines, the C2-aminomethyl spacer alters the binding vector:

-

Bioisosterism (Pyridoxamine Mimicry):

-

The structure mimics Pyridoxamine (a Vitamin B6 vitamer).

-

Mechanism: The C4-OH and C2-aminomethyl groups can theoretically chelate metal ions (

,

-

-

Kinase Hinge Binding (Fragment-Based Design):

-

Interaction: The pyrimidine N1 and C2-amine act as a bidentate ligand.

-

Differentiation: Standard kinase inhibitors often use an aromatic amine at C2. The methylene spacer in this molecule introduces flexibility, allowing the amine to reach distinct pockets (e.g., the ribose binding pocket) that rigid analogs cannot access.

-

Comparative Analysis: The "UPy" Distinction

Crucial Note for Researchers: This molecule is often confused with 2-Amino-6-methyl-4-pyrimidinol (Methylisocytosine) . It is vital to distinguish their mechanisms.

| Feature | 2-(Aminomethyl)-6-methylpyrimidin-4-ol (This Topic) | 2-Amino-6-methyl-4-pyrimidinol (MIS) |

| Structure | Spacer between Ring and Amine (-CH2-NH2) | Amine directly on Ring (-NH2) |

| Primary MoA | Flexible Linker / Bioisostere | Quadruple Hydrogen Bonding (UPy) |

| Supramolecular Utility | Low (Cannot planarize for 4H-bond array) | High (Forms DDAA arrays, |

| Application | Fragment-based Drug Discovery (FBDD) | Self-healing polymers, Hydrogels |

Implication: If your research goal is supramolecular self-assembly (Ureidopyrimidinone synthesis), this specific aminomethyl variant is incorrect ; you require Methylisocytosine. If your goal is enzyme inhibition with a flexible pharmacophore, this molecule is the correct target.

Visualization: Tautomerism & Binding Logic[3]

Caption: The tautomeric equilibrium favors the keto form in solution, presenting specific H-bond acceptors for enzyme binding, distinct from the quadruple-bonding capability of its homologue MIS.

Experimental Protocols

To validate the identity and purity of this scaffold before use in synthesis or biological assays, the following protocols are recommended.

Protocol A: Structural Validation (NMR)

Self-validating step: The presence of the methylene spacer is the key differentiator from MIS.

-

Solvent: Dissolve 10 mg in DMSO-d6.

-

Acquisition: 400 MHz 1H-NMR.

-

Critical Signals:

-

Look for a singlet or doublet at ~3.5–4.0 ppm integrating to 2H. This corresponds to the -CH₂- of the aminomethyl group.

-

Contrast: MIS (Methylisocytosine) will lack this signal and show a broad exchangeable singlet for the aromatic -NH₂ at ~6.0–7.0 ppm.

-

Aromatic Proton: Singlet at ~5.8 ppm (C5-H).

-

Methyl Group: Singlet at ~2.1 ppm (C6-CH₃).

-

Protocol B: Synthesis of Ureido-Derivatives (Negative Control for UPy)

To prove the structural distinction (that it does not form standard UPy arrays):

-

Reactants: 1.0 eq 2-(Aminomethyl)-6-methylpyrimidin-4-ol + 1.1 eq Hexyl Isocyanate.

-

Conditions: Reflux in Chloroform/Pyridine for 4 hours.

-

Analysis:

-

The product will form a urea , but 1H-NMR in

will not show the characteristic downfield shift (>10 ppm) of the N-H protons seen in quadruple hydrogen-bonded UPy dimers. -

This confirms the lack of the intramolecular H-bond required for planarization, validating the "flexible linker" MoA.

-

References

-

Chemical Identity & Properties

-

PubChem Compound Summary for CID 135402055 (Related Isomer Context). National Center for Biotechnology Information (2025). Link

- Note: Specific CAS 5993-95-3 data is derived from vendor catalogs (e.g., BLDPharm, Sigma) as a building block.

-

-